molecular formula C43H56N6O7 B1664167 4-Desacetylvinblastine hydrazide CAS No. 55383-37-4

4-Desacetylvinblastine hydrazide

Cat. No. B1664167
CAS RN: 55383-37-4
M. Wt: 768.9 g/mol
InChI Key: PPRGGNQLPSVURC-ZVTSDNJWSA-N
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Description

4-Desacetylvinblastine hydrazide is a cytotoxic vinca alkaloid often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent . It is currently under development as an anti-cancer agent .


Synthesis Analysis

A method has been developed to allow the direct coupling of the cytotoxic vinca alkaloid 4-desacetylvinblastine-3-carbohydrazide (DAVLB hydrazide) to a variety of murine monoclonal antibodies directed against human solid tumors . The process involves periodate oxidation of carbohydrate residues on the antibodies, followed by reaction with DAVLB hydrazide in aqueous acid .


Chemical Reactions Analysis

The chemical reactions involving 4-Desacetylvinblastine hydrazide are complex. For example, the enzyme in liver cells is responsible for the elimination of the antibody part of the drug, while the glutathione concentrated in endothelium cells is responsible for the degradation of disulfide linkers, which cause the release of the small molecular drug .

Future Directions

Research is underway to extend the applications of antibody-drug conjugates like 4-Desacetylvinblastine hydrazide and to advance the field by developing other ADCs with new linker and conjugation strategies . The concept of targeting cancer cells with ADCs has roots that can be traced back more than a century .

properties

IUPAC Name

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGGNQLPSVURC-ZVTSDNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970723
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desacetylvinblastine hydrazide

CAS RN

55383-37-4
Record name Desacetylvinblastine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55383-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desacetylvinblastine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESACETYLVINBLASTINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
BH Petersen, SV DeHerdt, DW Schneck, TF Bumol - Cancer research, 1991 - AACR
Monoclonal antibody (MoAb) conjugates have been used to treat a variety of malignancies. The majority of the MoAbs which have been used therapeutically are from murine sources. …
Number of citations: 69 aacrjournals.org
TD Lindstrom, WA Althaus, KJ Ruterbories… - Journal of Pharmacology …, 1990 - Citeseer
The plasma pharmacokinetics of the monoclonal antibody-ymca conjugate KS 1/4-desacetylvmnblastmne hydrazide(DAVLB-hyd;[3H] LY203725) have been evaluated in rats(1 7 mg/kg…
Number of citations: 8 citeseerx.ist.psu.edu
A Wakankar, Y Chen, Y Gokarn, FS Jacobson - MAbs, 2011 - Taylor & Francis
… Elution was monitored by UV absorption at 270 nm and the free 4-desacetylvinblastine hydrazide eluted as a moderately broad peak at 9.0 min. The amount of free drug in the post-…
Number of citations: 379 www.tandfonline.com
PD Senter, EL Sievers - Nature biotechnology, 2012 - nature.com
… Unfortunately, advanced agents from this work, such as KS1/4–desacetylvinblastine hydrazide 8 (Eli Lilly; Indianapolis) in patients with metastatic adenocarcinomas, and BR96–…
Number of citations: 841 www.nature.com
JYR Ho, J Chien - Journal of pharmaceutical sciences, 2014 - Elsevier
… The human immune response to KS1/4-desacetylvinblastine (LY256787) and KS1/4-desacetylvinblastine hydrazide (LY203728) in single and multiple dose clinical studies …
Number of citations: 42 www.sciencedirect.com
J Upeslacis, L Hinman - Annual Reports in Medicinal Chemistry, 1988 - Elsevier
… Reaction of vinblastine (26) with hydrazine produced 4-desacetylvinblastine hydrazide 0, which upon treatment with nitrous acid generates the lysine-reactive acyl azide 2. Up to 10 …
Number of citations: 36 www.sciencedirect.com
HL Perez, PM Cardarelli, S Deshpande, S Gangwar… - Drug discovery today, 2014 - Elsevier
… The human immune response to KS1/4-desacetylvinblastine (LY256787) and KS1/4-desacetylvinblastine hydrazide (LY203728) in single and multiple dose clinical studies …
Number of citations: 487 www.sciencedirect.com
C Duerr, W Friess - European Journal of Pharmaceutics and …, 2019 - Elsevier
The number of antibody-drug conjugates (ADCs) on the market is expected to multiply in the upcoming years. The main reason: this novel drug delivery system combines the benefits of …
Number of citations: 40 www.sciencedirect.com
MR Gordon, M Canakci, L Li, J Zhuang… - Bioconjugate …, 2015 - ACS Publications
Antibody–drug conjugates have attracted a great amount of attention as a therapeutic strategy for diseases where targeting specific tissues and cells are critical components, such as in …
Number of citations: 90 pubs.acs.org
F Mack, M Ritchie, P Sapra - Seminars in oncology, 2014 - Elsevier
Antibody-drug conjugates (ADCs) represent a promising therapeutic modality for the clinical management of cancer. The recent approvals of brentuximab vedotin and ado-trastuzumab …
Number of citations: 84 www.sciencedirect.com

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